7-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
7-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that features an imidazole ring, a pyrimidothiazine core, and various functional groups
Mechanism of Action
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by imidazole-containing compounds are diverse and depend on the specific targets of the compound. For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, modulate immune responses, or interfere with the replication of viruses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary significantly depending on the specific compound. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of imidazole-containing compounds can include the inhibition of microbial growth, modulation of immune responses, reduction of inflammation, and interference with viral replication, among others .
Action environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrimidothiazine intermediates. The key steps include:
Formation of the Imidazole Intermediate: This involves the reaction of glyoxal and ammonia to form imidazole.
Synthesis of the Pyrimidothiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves coupling the imidazole intermediate with the pyrimidothiazine core using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
7-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
7-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is unique due to its combination of an imidazole ring and a pyrimidothiazine core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-ethyl-N-(3-imidazol-1-ylpropyl)-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-3-14-12(2)20-17-22(16(14)24)9-13(10-25-17)15(23)19-5-4-7-21-8-6-18-11-21/h6,8,11,13H,3-5,7,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEIIKYCJNNYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCCN3C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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